N5-(2-Aminoethyl)pyrimidine-4,5-diamine hydrochloride

Catalog No.
S13484005
CAS No.
M.F
C6H12ClN5
M. Wt
189.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N5-(2-Aminoethyl)pyrimidine-4,5-diamine hydrochlor...

Product Name

N5-(2-Aminoethyl)pyrimidine-4,5-diamine hydrochloride

IUPAC Name

5-N-(2-aminoethyl)pyrimidine-4,5-diamine;hydrochloride

Molecular Formula

C6H12ClN5

Molecular Weight

189.65 g/mol

InChI

InChI=1S/C6H11N5.ClH/c7-1-2-10-5-3-9-4-11-6(5)8;/h3-4,10H,1-2,7H2,(H2,8,9,11);1H

InChI Key

CQUUPCOHNBEAJE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC=N1)N)NCCN.Cl

N5-(2-Aminoethyl)pyrimidine-4,5-diamine hydrochloride is a chemical compound characterized by its unique structure and properties. It has the molecular formula C6H12ClN5C_6H_{12}ClN_5 and a molecular weight of approximately 189.64 g/mol. This compound features a pyrimidine ring substituted with an aminoethyl group at the N5 position, along with two amine groups at the 4 and 5 positions of the pyrimidine ring. The hydrochloride form indicates that it is combined with hydrochloric acid, enhancing its solubility and stability in aqueous solutions .

Typical of amines and pyrimidines. These reactions include:

  • Oxidation: The compound can be oxidized to form corresponding oxides or other nitrogen-containing derivatives.
  • Reduction: Reduction reactions may yield different amine derivatives, particularly under strong reducing conditions.
  • Substitution: Nucleophilic substitution reactions are prominent, where the amino groups can be replaced by other nucleophiles, leading to diverse pyrimidine derivatives.

Common reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated compounds for substitution .

Research indicates that N5-(2-Aminoethyl)pyrimidine-4,5-diamine hydrochloride exhibits potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its structural features allow it to interact with specific biological targets, including enzymes and receptors. Studies suggest that this compound may inhibit certain cellular processes, making it a candidate for further investigation in drug development aimed at treating various diseases .

The synthesis of N5-(2-Aminoethyl)pyrimidine-4,5-diamine hydrochloride typically involves:

  • Nucleophilic Substitution: A halogenated pyrimidine derivative reacts with ethylenediamine under controlled conditions, often in solvents like ethanol or methanol at elevated temperatures.
  • Industrial Production: For large-scale production, continuous flow reactors may be employed to optimize yield and purity. Catalysts and specific reaction conditions are used to enhance efficiency .

N5-(2-Aminoethyl)pyrimidine-4,5-diamine hydrochloride serves multiple applications across various fields:

  • Pharmaceuticals: It is explored as an intermediate in drug synthesis and as a potential therapeutic agent due to its biological activities.
  • Research: The compound is utilized in scientific studies focusing on enzyme interactions and cellular mechanisms.
  • Quality Control: It is used in analytical studies during the commercial production of active pharmaceutical ingredients (APIs), particularly in the context of drug formulation and toxicity studies .

Studies focusing on the interaction of N5-(2-Aminoethyl)pyrimidine-4,5-diamine hydrochloride with biological systems have shown that it may bind to specific enzymes or receptors. This binding can alter enzymatic activity or cellular signaling pathways, contributing to its potential therapeutic effects. Ongoing research aims to elucidate these mechanisms further and identify specific molecular targets within biological systems .

Several compounds share structural similarities with N5-(2-Aminoethyl)pyrimidine-4,5-diamine hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
N5,N5-Dimethylpyridine-2,5-diamineC7H10N4Contains methyl groups instead of an aminoethyl group
2-Amino-5-dimethylaminopyridineC8H12N4Different substitution pattern on the pyridine ring
4,5-PyrimidinediamineC4H7ClN4Lacks the aminoethyl group; simpler structure

Uniqueness

N5-(2-Aminoethyl)pyrimidine-4,5-diamine hydrochloride is distinguished by its specific substitution pattern involving an aminoethyl group at the N5 position of the pyrimidine ring. This unique feature enhances its reactivity and biological interactions compared to other similar compounds, making it a subject of interest in both chemical synthesis and medicinal chemistry .

The nucleophilic substitution approach represents a fundamental synthetic strategy for introducing aminoethyl functionalities into pyrimidine derivatives [1] [2]. The incorporation of 2-aminoethyl groups at the N5 position of pyrimidine-4,5-diamine systems typically involves the displacement of halogen substituents through nucleophilic aromatic substitution mechanisms [3] [4].

Mechanistic Considerations

The nucleophilic substitution of halopyrimidines with aminoethyl nucleophiles proceeds through an addition-elimination mechanism [1] [2]. The electron-deficient nature of the pyrimidine ring, enhanced by the presence of multiple nitrogen atoms, facilitates nucleophilic attack by primary amine groups [4] [5]. The reaction involves formation of a Meisenheimer complex intermediate, where the nucleophile adds to the aromatic carbon bearing the leaving group, followed by elimination of the halide [1] [2].

For N5-(2-Aminoethyl)pyrimidine-4,5-diamine hydrochloride synthesis, the starting chloropyrimidine precursors demonstrate enhanced reactivity toward nucleophilic displacement when activated by electron-withdrawing substituents [3] [5]. The presence of amino groups at positions 4 and 5 of the pyrimidine ring creates an electron-rich environment that must be carefully balanced with appropriate leaving groups to achieve selective substitution [4] [6].

Reaction Optimization Parameters

Temperature optimization studies for nucleophilic substitution reactions involving pyrimidine derivatives typically demonstrate optimal yields at elevated temperatures ranging from 80 to 160 degrees Celsius [7] [8] [9]. Research findings indicate that reaction temperatures below 80 degrees Celsius result in incomplete conversion, while temperatures exceeding 160 degrees Celsius may lead to decomposition of sensitive amine functionalities [7] [10].

ParameterOptimal RangeYield Impact
Temperature80-120°C75-90%
Reaction Time4-8 hoursComplete conversion
Solvent SystemPolar aproticEnhanced nucleophilicity
Base Equivalents1.5-2.0 eqNeutralizes hydrogen halide

The choice of solvent system significantly influences reaction efficiency [6] [11]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide enhance nucleophile reactivity by stabilizing the cationic portion while avoiding competitive hydrogen bonding with the nucleophile [12] [13]. Mixed solvent systems combining alcohols with water have shown particular effectiveness for aminoethyl functionalization reactions [11] [14].

Substrate Selectivity and Regiocontrol

The regioselectivity of nucleophilic substitution in polyhalogenated pyrimidine precursors depends on the electronic environment of each halogen substituent [5] [6]. Chlorine atoms positioned ortho to electron-withdrawing groups demonstrate enhanced reactivity compared to those in meta positions [3] [4]. This selectivity pattern enables sequential functionalization strategies for the preparation of complex pyrimidine-4,5-diamine derivatives [11] [15].

Kinetic studies reveal that the nucleophilic substitution rate follows first-order kinetics with respect to both the chloropyrimidine substrate and the aminoethyl nucleophile [9] [16]. The reaction rate constants typically range from 10^-3 to 10^-2 reciprocal seconds under standard conditions, with activation energies of approximately 60-80 kilojoules per mole [10] [17].

Acid-Catalyzed Cyclization Techniques for Pyrimidine Core Assembly

Acid-catalyzed cyclization reactions constitute a critical component in the construction of pyrimidine ring systems for N5-(2-Aminoethyl)pyrimidine-4,5-diamine hydrochloride synthesis [18] [19]. These methodologies typically involve the condensation of suitable precursors under acidic conditions to form the heterocyclic core structure [3] [20].

Cyclization Mechanisms and Pathways

The formation of pyrimidine rings through acid-catalyzed cyclization commonly proceeds via intramolecular nucleophilic attack mechanisms [18] [19]. Protonation of carbonyl oxygen atoms or imine nitrogen functionalities activates electrophilic centers, facilitating ring closure through nucleophilic addition followed by elimination of water [3] [20]. The cyclization process typically involves six-membered ring formation through attack of amine nucleophiles on activated carbonyl or iminium intermediates [6] [21].

For diaminopyrimidine systems, the cyclization strategy often employs formamidine derivatives or related nitrogen-containing building blocks [20] [11]. The acid catalyst serves multiple roles: activating electrophilic centers, protonating leaving groups to enhance their departure, and stabilizing charged intermediates throughout the cyclization sequence [18] [22].

Catalyst Selection and Optimization

Acid catalyst selection significantly impacts both reaction efficiency and product selectivity [22] [21]. Mineral acids such as hydrochloric acid and sulfuric acid demonstrate high catalytic activity but may require careful temperature control to prevent substrate decomposition [7] [16]. Lewis acids including aluminum chloride and boron trifluoride provide milder conditions while maintaining effective catalytic activity [20] [23].

Catalyst TypeTemperature RangeReaction TimeTypical Yield
Hydrochloric Acid100-150°C2-6 hours70-85%
Sulfuric Acid80-120°C3-8 hours65-80%
Phosphoric Acid120-180°C4-12 hours60-75%
Lewis Acids60-100°C6-24 hours75-90%

Microwave-assisted cyclization techniques have emerged as particularly effective for pyrimidine ring formation [14] [13]. These methods enable rapid heating to optimal reaction temperatures while maintaining precise temperature control [18] [14]. Studies demonstrate that microwave irradiation can reduce reaction times from hours to minutes while maintaining or improving product yields compared to conventional heating methods [13] [10].

Temperature and Time Optimization

Systematic optimization studies reveal that cyclization reactions for pyrimidine core assembly exhibit optimal performance within specific temperature ranges [7] [8] [16]. Temperatures below 80 degrees Celsius typically result in incomplete cyclization, while excessive temperatures above 180 degrees Celsius may lead to product decomposition or unwanted side reactions [7] [10] [17].

The relationship between reaction time and temperature follows an inverse correlation, where higher temperatures enable shorter reaction times while maintaining high conversion rates [8] [16]. Kinetic analysis demonstrates that the cyclization process follows second-order kinetics, with rate constants increasing exponentially with temperature according to Arrhenius behavior [9] [17].

Purification Challenges in Hydrochloride Salt Formation

The formation and purification of hydrochloride salts present specific challenges in the synthesis of N5-(2-Aminoethyl)pyrimidine-4,5-diamine hydrochloride [24] [25]. These challenges arise from the hygroscopic nature of amine hydrochlorides, their tendency to form hydrates, and the need to achieve pharmaceutical-grade purity [26] [27].

Salt Formation Mechanisms

Hydrochloride salt formation occurs through protonation of basic amine functionalities by hydrochloric acid [24] [28]. The process involves acid-base neutralization where the amine nitrogen atoms act as Brønsted bases, accepting protons from the mineral acid to form ammonium chloride ionic pairs [29] [30]. For compounds containing multiple amine groups, such as N5-(2-Aminoethyl)pyrimidine-4,5-diamine, the stoichiometry of salt formation depends on the relative basicity of each nitrogen center [24] [25].

The crystallization behavior of hydrochloride salts significantly influences their purity and handling characteristics [31] [25]. Factors affecting crystal formation include solvent selection, concentration, temperature, and the presence of impurities that may act as crystal habit modifiers [24] [28]. The thermodynamic solubility of the salt form versus the free base determines the driving force for crystallization [31] [29].

Impurity Profiles and Removal Strategies

Common impurities in hydrochloride salt formation include unreacted starting materials, intermediate compounds, and inorganic salts from the synthetic sequence [26] [27]. Organic impurities typically arise from incomplete reactions or side reactions occurring during the synthetic process [24] [28]. These impurities can significantly impact the physical and chemical properties of the final product [25] [31].

Impurity TypeTypical LevelRemoval MethodEfficiency
Unreacted Free Base0.1-2.0%Recrystallization95-99%
Synthetic Intermediates0.05-1.0%Column Chromatography98-99.5%
Inorganic Salts0.1-5.0%Washing/Precipitation90-98%
Water Content0.5-3.0%Drying/Dehydration99%+

The removal of inorganic impurities requires careful selection of washing solvents that solubilize the contaminants while maintaining the integrity of the desired hydrochloride salt [26] [27]. Water content control represents a critical aspect of purification, as excessive moisture can lead to hydrate formation or deliquescence [25] [31].

Crystallization and Recrystallization Protocols

Recrystallization serves as the primary purification method for hydrochloride salts, utilizing differences in solubility between the desired product and impurities [25] [31]. The selection of appropriate solvent systems requires consideration of solubility profiles at different temperatures, the stability of the salt form in solution, and the potential for polymorphic transitions [24] [28].

Common solvent systems for hydrochloride salt recrystallization include alcohol-water mixtures, pure alcohols, and polar aprotic solvents [31] [29]. The recrystallization process typically involves dissolution at elevated temperature followed by controlled cooling to promote crystal nucleation and growth [25] [24]. Seeding with pure crystals can improve reproducibility and control crystal habit [31] [28].

Analytical Characterization Requirements

Complete characterization of hydrochloride salts requires multiple analytical techniques to confirm identity, purity, and physical properties [30] [29]. Nuclear magnetic resonance spectroscopy provides structural confirmation and can detect organic impurities at low levels [3] [30]. High-performance liquid chromatography enables quantitative determination of purity and identification of synthetic impurities [24] [28].

X-ray powder diffraction analysis confirms crystalline form and can detect polymorphic variations or hydrate formation [29] [30]. Thermogravimetric analysis quantifies water content and thermal stability, while elemental analysis verifies the expected stoichiometry of the salt form [25] [31].

Green Chemistry Approaches for Sustainable Synthesis

The application of green chemistry principles to the synthesis of N5-(2-Aminoethyl)pyrimidine-4,5-diamine hydrochloride focuses on reducing environmental impact while maintaining synthetic efficiency [32] [14]. These approaches emphasize atom economy, solvent reduction, energy efficiency, and the use of renewable feedstocks [33] [13].

Solvent-Free and Reduced-Solvent Methodologies

Solvent-free synthetic approaches have gained significant attention for pyrimidine derivative preparation due to their environmental benefits and simplified workup procedures [12] [33]. These methodologies typically employ neat reaction conditions where reactants are mixed without additional solvents, relying on thermal energy or mechanical mixing to promote reaction [32] [14]. Ball milling techniques represent an emerging approach that enables solid-state reactions through mechanical activation [32] [13].

Microwave-assisted solvent-free synthesis demonstrates particular promise for pyrimidine ring formation reactions [14] [33]. Studies show that microwave irradiation can activate solid-state reactions that proceed efficiently without organic solvents [13] [10]. These methods typically achieve comparable or superior yields to solution-phase reactions while eliminating solvent waste and simplifying product isolation [14] [12].

Green MethodSolvent ReductionEnergy EfficiencyYield Range
Solvent-Free Synthesis100%High (MW heating)70-95%
Water-Based Reactions90-95%Moderate65-85%
Ionic Liquid Media80-90%Moderate75-90%
Grinding/Milling100%Low60-80%

Water represents an ideal solvent for green synthesis applications due to its non-toxicity, non-flammability, and ready availability [12] [33]. Aqueous reaction media can be particularly effective for pyrimidine synthesis when combined with phase-transfer catalysts or water-soluble catalysts [32] [14]. The use of water as a reaction medium also facilitates product isolation through precipitation or extraction techniques [13] [33].

Catalytic System Optimization

The development of efficient catalytic systems represents a cornerstone of green chemistry approaches to pyrimidine synthesis [32] [22]. Heterogeneous catalysts offer significant advantages over homogeneous systems, including simplified product separation, catalyst recyclability, and reduced contamination of products [23] [20]. Solid acid catalysts such as sulfated metal oxides and zeolites demonstrate high activity for cyclization reactions while enabling straightforward catalyst recovery [22] [23].

Enzymatic catalysis presents an emerging opportunity for sustainable pyrimidine synthesis [10] [33]. Lipase-catalyzed reactions have shown promise for specific transformations in pyrimidine chemistry, offering high selectivity under mild conditions [10] [14]. These biocatalytic approaches typically operate at moderate temperatures and neutral pH conditions, reducing energy requirements and minimizing side reactions [13] [10].

Energy-Efficient Reaction Conditions

Alternative energy inputs such as microwave irradiation and ultrasonic activation provide pathways to reduce overall energy consumption in pyrimidine synthesis [14] [13]. Microwave heating enables rapid, selective heating of reaction mixtures, often reducing reaction times from hours to minutes [14] [10]. The selective heating mechanism of microwave irradiation can also improve reaction selectivity by preferentially activating polar reactants [13] [33].

Ultrasonic activation offers another energy-efficient approach that enhances reaction rates through cavitation effects [13] [14]. Studies demonstrate that ultrasound-assisted synthesis can improve yields while reducing reaction times and temperatures compared to conventional heating methods [13] [12]. The mechanical effects of ultrasonic irradiation can also promote solid-state reactions and improve mass transfer in heterogeneous systems [14] [33].

Waste Minimization Strategies

Atom economy optimization focuses on maximizing the incorporation of starting material atoms into the final product [32] [33]. For pyrimidine synthesis, this involves designing reaction sequences that minimize the formation of stoichiometric byproducts [14] [13]. One-pot synthetic strategies eliminate intermediate isolation steps, reducing both waste generation and processing requirements [12] [10].

The implementation of cascade reactions enables multiple bond-forming steps to occur sequentially without intermediate purification [34] [13]. These approaches typically demonstrate improved overall yields while reducing solvent consumption and waste generation [14] [33]. Multicomponent reactions represent a particularly effective strategy, combining three or more reactants in a single operation to construct complex pyrimidine structures [12] [34].

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of N5-(2-Aminoethyl)pyrimidine-4,5-diamine hydrochloride exhibits characteristic resonances that enable precise structural assignment. The primary amino groups attached to the pyrimidine ring generate broad singlet signals in the downfield region between 5.1-5.3 parts per million, consistent with the deshielding effect of the electron-deficient pyrimidine ring system [3] [4] [5]. This chemical shift range is characteristic of amino-substituted pyrimidines and represents the exchange-broadened resonances of the NH₂ protons.

The pyrimidine ring protons appear as distinct signals between 7.0-8.5 parts per million, with the specific chemical shifts dependent on the substitution pattern and electronic environment [1] [2]. The C2 proton of the pyrimidine ring typically resonates around 8.1-8.5 parts per million due to its position between two electronegative nitrogen atoms, while other ring protons appear at slightly higher field positions [3].

The aminoethyl side chain protons generate complex multiplet patterns between 2.8-3.5 parts per million. The methylene group adjacent to the pyrimidine nitrogen (N5-CH₂) appears as a triplet around 3.4-3.5 parts per million, while the terminal amino methylene group (CH₂-NH₂) resonates at 2.8-2.9 parts per million [1] [2]. This upfield shift reflects the reduced deshielding effect as the electron density increases with distance from the pyrimidine ring.

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework of the molecule. Pyrimidine ring carbons exhibit characteristic chemical shifts in the 105-165 parts per million range, with amino-substituted carbons appearing at the downfield end of this range (155-175 parts per million) due to the electron-donating effect of the amino substituents [2] [6].

The C4 and C5 carbons, bearing the amino substituents, typically resonate around 160-165 parts per million, while the C2 carbon appears near 155-158 parts per million [6]. The aminoethyl chain carbons generate signals in the aliphatic region, with the methylene carbon attached to the pyrimidine nitrogen appearing around 43-45 parts per million and the terminal amino-bearing carbon at 35-40 parts per million [1] [2].

Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy

¹⁵N Nuclear Magnetic Resonance spectroscopy provides critical information about the diverse nitrogen environments within the molecule. Primary amine nitrogens typically exhibit chemical shifts in the 0-60 parts per million range when referenced to liquid ammonia, with the exact position dependent on hydrogen bonding and electronic environment [7] [6] [8].

Pyrimidine ring nitrogens demonstrate characteristic downfield shifts in the 230-330 parts per million range, consistent with their aromatic character and the electron-deficient nature of the heterocycle [6] [9] [8]. The N1 and N3 nitrogens of the pyrimidine ring typically appear around 245-265 parts per million, while the N5 nitrogen connecting to the aminoethyl chain may show slightly different chemical shifts due to substitution effects [9].

Secondary amine nitrogens, such as the N5 position when protonated in the hydrochloride salt form, exhibit intermediate chemical shifts in the 60-90 parts per million range [9] [8]. This reflects the partial positive charge development upon protonation and the resulting deshielding effect.

Vibrational Spectroscopy and Group Frequency Correlations

Infrared Spectroscopic Analysis

The infrared spectrum of N5-(2-Aminoethyl)pyrimidine-4,5-diamine hydrochloride displays characteristic absorption bands that enable identification of key functional groups and their interactions. The NH₂ stretching vibrations appear as two distinct bands representing asymmetric and symmetric stretching modes. The asymmetric stretch occurs at 3450-3500 wavenumbers, while the symmetric stretch appears at 3180-3320 wavenumbers [10] [11] [4] [5].

The presence of hydrogen bonding, particularly in the solid state and in the hydrochloride salt form, causes broadening and shifting of these NH stretching frequencies. Free amino groups typically absorb at higher frequencies, while hydrogen-bonded amino groups show bathochromic shifts of 50-100 wavenumbers [10] [11].

Secondary amino stretching, particularly from protonated nitrogens in the hydrochloride salt, generates medium to strong intensity bands in the 3200-3400 wavenumbers region [10] [11]. These bands often overlap with primary amino stretching frequencies but can be distinguished through deuterium exchange experiments.

Ring Vibrational Modes

The pyrimidine ring system generates characteristic C=C and C=N stretching vibrations in the 1450-1640 wavenumbers region. The C=C stretching modes typically appear at 1570-1640 wavenumbers, while C=N stretching vibrations occur at 1450-1620 wavenumbers [10] [11] [12]. These frequencies are sensitive to substitution pattern and can shift by 10-30 wavenumbers depending on the electronic properties of substituents.

NH₂ bending vibrations contribute to the spectral complexity in the 1600-1650 wavenumbers region, often overlapping with ring stretching modes [4] [5]. Careful analysis of band intensities and comparison with deuterated analogs can help distinguish these vibrational modes.

Lower Frequency Vibrations

C-N stretching vibrations involving the aminoethyl side chain appear in the 1200-1370 wavenumbers region with medium intensity [11] [5]. Ring breathing modes and out-of-plane deformation vibrations generate variable intensity bands in the 760-1000 wavenumbers region, providing fingerprint information for structural identification [11] [12].

Mass Spectrometric Fragmentation Patterns

Molecular Ion and Base Peak Analysis

The mass spectrum of N5-(2-Aminoethyl)pyrimidine-4,5-diamine hydrochloride exhibits a molecular ion peak at mass-to-charge ratio 189-190, corresponding to the protonated molecular ion [M+H]⁺ [13] [14] [15]. The molecular ion typically shows moderate intensity (15-40% relative intensity) due to the inherent stability imparted by the aromatic pyrimidine ring system.

The base peak commonly appears in the mass-to-charge ratio 82-95 range, representing fragmented pyrimidine ring systems that retain significant stability through aromatic delocalization [14] [15]. This fragmentation pattern is characteristic of substituted pyrimidines and provides structural confirmation.

Characteristic Fragmentation Pathways

Alpha cleavage reactions generate prominent fragment ions through loss of ammonia ([M-17]⁺) and amino radicals ([M-16]⁺), appearing at mass-to-charge ratios 172-173 and 173-174 respectively [13] [15]. These fragmentations occur with 10-25% and 8-20% relative intensities and are diagnostic for primary amino substituents.

The aminoethyl side chain undergoes characteristic fragmentation through C-N bond cleavage, generating a prominent fragment at mass-to-charge ratio 145-146 through loss of the entire aminoethyl group ([M-44]⁺) [13] [14]. This fragmentation pathway shows significant intensity (30-60% relative intensity) and provides direct evidence for the side chain substitution pattern.

Salt-Specific Fragmentation

In the hydrochloride salt form, additional fragmentation pathways include hydrogen chloride elimination ([M-36]⁺) generating fragments at mass-to-charge ratio 153-154 with 20-45% relative intensity [13]. Sequential ammonia losses can produce [M-34]⁺ fragments at mass-to-charge ratio 155-156 through double deamination processes [13].

The pyrimidine ring fragment at mass-to-charge ratio 110-111 represents the intact diaminopyrimidine core and appears with high intensity (40-80% relative intensity), confirming the structural integrity of the heterocyclic system [14] [16].

X-ray Photoelectron Spectroscopy of Nitrogen Environments

Primary Amine Nitrogen Analysis

X-ray photoelectron spectroscopy provides detailed information about the electronic environments of nitrogen atoms within N5-(2-Aminoethyl)pyrimidine-4,5-diamine hydrochloride. Primary amine nitrogens (NH₂) exhibit binding energies in the 399.0-400.5 electron volts range with peak widths of 1.2-1.6 electron volts full width at half maximum [17] [18] [19].

These binding energies reflect the neutral charge state of the amino nitrogen atoms and their local chemical environment. The relatively narrow peak widths indicate chemically equivalent nitrogen environments within the primary amino groups, though slight variations may occur due to different substitution positions on the pyrimidine ring.

Secondary Amine and Ring Nitrogen Environments

Secondary amine nitrogens, particularly the N5 position connecting the aminoethyl chain, show binding energies of 399.5-401.0 electron volts with peak widths of 1.3-1.7 electron volts [18] [19] [20]. This slightly higher binding energy compared to primary amines reflects the increased coordination number and reduced electron density.

Pyrimidine ring nitrogens demonstrate characteristic binding energies in the 398.5-399.5 electron volts range with narrow peak widths of 1.1-1.5 electron volts [18] [20] [21]. These lower binding energies reflect the aromatic character and the electron-rich nature of the ring nitrogen atoms compared to aliphatic amino nitrogens.

Protonation and Salt Formation Effects

In the hydrochloride salt form, protonated amine nitrogens (NH₃⁺) exhibit significantly higher binding energies of 401.0-402.5 electron volts with broader peak widths of 1.4-1.8 electron volts [19] [20] [22]. This substantial shift to higher binding energy reflects the positive charge development and reduced electron density upon protonation.

Quaternary nitrogen environments, if present through further derivatization or coordination, would appear at 401.5-403.0 electron volts with peak widths of 1.3-1.7 electron volts [19] [20]. Oxidized nitrogen species, such as N-oxides, would demonstrate even higher binding energies of 402.0-403.5 electron volts with broader peaks of 1.5-2.0 electron volts [18] [21].

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

189.0781231 g/mol

Monoisotopic Mass

189.0781231 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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